molecular formula C16H18FN3O2S B14925124 (5Z)-5-(4-fluorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-(4-fluorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B14925124
M. Wt: 335.4 g/mol
InChI Key: IEPQDTHCSQEWPY-KAMYIIQDSA-N
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Description

5-[(4-Fluorophenyl)methylene]-2-[4-(2-hydroxyethyl)piperazino]-1,3-thiazol-4-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a piperazine moiety, and a fluorophenyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methylene]-2-[4-(2-hydroxyethyl)piperazino]-1,3-thiazol-4-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methylene]-2-[4-(2-hydroxyethyl)piperazino]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(4-Fluorophenyl)methylene]-2-[4-(2-hydroxyethyl)piperazino]-1,3-thiazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-[(4-Fluorophenyl)methylene]-2-[4-(2-hydroxyethyl)piperazino]-1,3-thiazol-4-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: A related compound with a similar fluorophenyl group.

    Bis(4-fluorophenyl)methanone: Another compound featuring the fluorophenyl moiety.

Uniqueness

5-[(4-Fluorophenyl)methylene]-2-[4-(2-hydroxyethyl)piperazino]-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, piperazine moiety, and fluorophenyl group. This structural diversity allows it to interact with a wide range of molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18FN3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C16H18FN3O2S/c17-13-3-1-12(2-4-13)11-14-15(22)18-16(23-14)20-7-5-19(6-8-20)9-10-21/h1-4,11,21H,5-10H2/b14-11-

InChI Key

IEPQDTHCSQEWPY-KAMYIIQDSA-N

Isomeric SMILES

C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2

Origin of Product

United States

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